molecular formula C38H65N9O9 B12624502 L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline CAS No. 918528-07-1

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline

Cat. No.: B12624502
CAS No.: 918528-07-1
M. Wt: 792.0 g/mol
InChI Key: LTZRUQKHEQXLPV-FLMSMKGQSA-N
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Description

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids: leucine, leucine, proline, lysine, glutamine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents depending on the target functional group.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments, modified amino acids, and altered peptide structures depending on the reaction conditions and reagents used.

Scientific Research Applications

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of certain toxins by binding to key enzymes or receptors in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic purposes.

Properties

CAS No.

918528-07-1

Molecular Formula

C38H65N9O9

Molecular Weight

792.0 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H65N9O9/c1-22(2)20-24(40)32(49)44-27(21-23(3)4)36(53)45-17-7-11-28(45)34(51)42-25(10-5-6-16-39)33(50)43-26(14-15-31(41)48)35(52)46-18-8-12-29(46)37(54)47-19-9-13-30(47)38(55)56/h22-30H,5-21,39-40H2,1-4H3,(H2,41,48)(H,42,51)(H,43,50)(H,44,49)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

LTZRUQKHEQXLPV-FLMSMKGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)N

Origin of Product

United States

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